molecular formula C9H15Cl2N3 B2793664 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1559064-00-4

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B2793664
CAS No.: 1559064-00-4
M. Wt: 236.14
InChI Key: RUCUYOLWSVFQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS: 1559064-00-4) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a cyclopropyl substituent at the 3-position. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-6(1)9-7-5-10-4-3-8(7)11-12-9;;/h6,10H,1-5H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCUYOLWSVFQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC3=C2CNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a cyclopropylamine derivative, which undergoes cyclization with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated pyrazolo-pyridine compound.

Scientific Research Applications

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name Substituent(s) Salt Form Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 3-Cyclopropyl Dihydrochloride C₉H₁₅Cl₂N₃ 236.09 Not reported High solubility due to dihydrochloride
3-Isopropyl analog () 3-Isopropyl Hydrochloride C₉H₁₆ClN₃ 201.70 Not reported Bulkier substituent; lower polarity
12f () 3-(1,3-Oxazol-5-yl), 1-Propyl Hydrochloride Not reported Not reported 142–143 Antimicrobial activity against ESKAPE pathogens
12g () 3-(1,3-Oxazol-5-yl), 2-Methoxyethyl Hydrochloride Not reported Not reported 119–120 Reduced crystallinity due to methoxy group
N-Isopropyl carboxamide () 3-Carboxamide, N-Isopropyl Hydrochloride C₁₀H₁₈ClN₃O 244.72 Not reported Enhanced hydrogen-bonding capacity

Key Observations:

Oxadiazole-containing analogs (e.g., ) introduce aromatic heterocycles, which may enhance target binding but reduce solubility .

Salt Forms: The dihydrochloride salt of the target compound likely increases aqueous solubility compared to mono-hydrochloride derivatives (e.g., 3-isopropyl analog in ), though this may reduce melting points .

Biological Implications: Compounds with oxazolyl substituents () demonstrate antimicrobial activity, suggesting the target’s cyclopropyl group could be optimized for similar applications .

Biological Activity

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS No. 1657033-41-4) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13N3·2HCl
  • Molecular Weight : 199.14 g/mol
  • Structure : The compound features a bicyclic structure with a pyrazole ring fused to a pyridine moiety.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit a wide range of pharmacological effects including:

  • Antitumor Activity : Several studies have demonstrated the cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines. For instance, compounds with similar structures have shown moderate cytotoxicity against ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .
  • Analgesic and Sedative Effects : Compounds in this class have been investigated for their analgesic properties. They are believed to modulate pain pathways in the central nervous system, potentially providing relief from chronic pain conditions .
  • Antidiabetic Properties : Certain derivatives have been reported to enhance insulin sensitivity in adipocytes, suggesting potential applications in managing diabetes .
  • Antiviral and Antimycobacterial Activity : Some studies highlight the ability of these compounds to inhibit viral replication and combat mycobacterial infections, indicating their utility in treating infectious diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : It has been suggested that these compounds interact with various neurotransmitter receptors, influencing pain perception and mood regulation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity for this class of compounds:

  • Cytotoxicity Assays : Research evaluating the cytotoxic effects against cancer cell lines has shown that modifications in substituents can significantly affect potency. For example, derivatives with electron-withdrawing groups exhibited enhanced activity against ovarian cancer cells .
  • Insulin Sensitivity Studies : In vitro studies demonstrated that certain derivatives improved insulin sensitivity by increasing glucose uptake in adipocytes by up to 37% when compared to control groups .
  • Antiviral Testing : A study investigating the antiviral properties found that some derivatives effectively inhibited HIV-1 replication with EC50 values below 10 µM, indicating promising therapeutic potential against viral infections .

Data Tables

PropertyValue
Molecular FormulaC9H13N3·2HCl
Molecular Weight199.14 g/mol
CAS Number1657033-41-4
Biological ActivitiesAntitumor, Analgesic, Antiviral
StudyFindings
Cytotoxicity AssayModerate activity against ovarian cancer cells
Insulin SensitivityUp to 37% increase in glucose uptake
Antiviral TestingEffective against HIV-1 with EC50 < 10 µM

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclopropane ring introduction via [3+2] cycloaddition or alkylation of a pyrazolo-pyridine precursor. Key steps include:

  • Cyclopropanation : Use of cyclopropyl boronic acids or halides under Suzuki-Miyaura coupling conditions (60–80°C, Pd catalysis) .
  • Ring closure : Acid- or base-mediated cyclization to form the bicyclic pyrazolo-pyridine core .
  • Salt formation : Reaction with HCl in ethanol to yield the dihydrochloride .
    Optimization Tips :
  • Monitor reaction progress via in situ NMR or LC-MS to adjust stoichiometry.
  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm cyclopropyl protons (δ 0.5–1.5 ppm) and pyridine/pyrazole ring integration .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 256.1) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; H315/H319 hazards noted) .
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation (H335 precaution) .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s kinase inhibition potency?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the cyclopropyl ring to enhance target binding .
  • Side Chain Engineering : Attach hydrophobic substituents (e.g., aryl groups) to improve affinity for kinase ATP pockets .
  • Assay Design : Use in vitro kinase profiling panels (e.g., Eurofins KinaseScan™) to screen against 100+ kinases. Compare IC50_{50} values to prioritize derivatives .

Q. How can researchers resolve contradictions in reported biological activities across different studies?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
  • Control Variables : Test metabolites (via liver microsome incubation) to rule out off-target effects .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Modeling : Use Schrödinger’s QikProp or SwissADME to predict logP (target 2–3 for BBB penetration) and CYP450 interactions .
  • Docking Simulations : AutoDock Vina or Glide to map interactions with targets (e.g., GSK-3β kinase; PDB ID 1J1B) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Q. What strategies improve blood-brain barrier (BBB) permeability in derivatives?

Methodological Answer:

  • Structural Tweaks : Reduce molecular weight (<450 Da) by replacing the cyclopropyl group with smaller substituents (e.g., -CH3_3) .
  • LogP Optimization : Aim for 1.5–2.5 via halogenation (-Cl, -F) or hydroxylation .
  • In Vitro Models : Use MDCK-MDR1 monolayers to measure Papp_{app} (apparent permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.